Isopropyl 1-propanesulfonate

Übersicht

Beschreibung

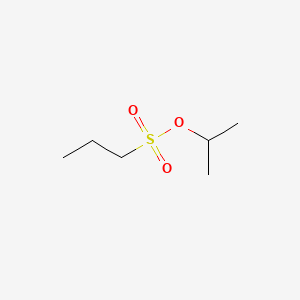

Isopropyl 1-propanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a sulfonic acid ester group.

Vorbereitungsmethoden

The synthesis of 1-propanesulfonic acid, 1-methylethyl ester typically involves the esterification of 1-propanesulfonic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Isopropyl 1-propanesulfonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-propanesulfonic acid and isopropanol.

Substitution Reactions: The sulfonic ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include acids, bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Isopropyl 1-propanesulfonate has the molecular formula and a molecular weight of 166.24 g/mol. Its structure consists of a propanesulfonate group attached to an isopropyl group, which contributes to its unique properties and reactivity.

Chemical Synthesis

This compound serves as a reagent in organic synthesis. Its sulfonate group makes it an excellent leaving group in nucleophilic substitution reactions. It is often utilized in the synthesis of sulfonamide compounds, which are important in medicinal chemistry.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Nucleophilic Substitution | Acts as a leaving group in the formation of sulfonamides |

| Catalyst Support | Used in preparing catalysts for various chemical reactions |

| Solvent Properties | Functions as a solvent in specific organic reactions |

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential use as an active pharmaceutical ingredient (API) and as a solubilizing agent for poorly soluble drugs. Its ability to enhance solubility can improve bioavailability, which is crucial for effective drug delivery.

Case Study: Solubilization of Poorly Soluble Drugs

A study demonstrated that formulations containing this compound significantly enhanced the solubility of certain hydrophobic drugs compared to traditional solubilizers. This was attributed to its unique chemical structure, which stabilizes drug molecules in solution.

Environmental Applications

This compound has been studied for its role in environmental chemistry, particularly regarding its use as a surfactant in remediation processes. Its properties allow it to interact with both organic and inorganic pollutants, facilitating their removal from contaminated sites.

Table 2: Environmental Remediation Applications

| Application | Description |

|---|---|

| Surfactant | Enhances the bioavailability of pollutants |

| Soil Remediation | Aids in the extraction of heavy metals from contaminated soils |

| Wastewater Treatment | Used in processes to remove organic contaminants |

Case Study 1: Catalytic Activity Enhancement

A research study focused on modifying vanadium-containing catalysts with this compound showed improved catalytic activity in oxidation reactions. The presence of the sulfonate group enhanced the interaction between the catalyst and reactants, leading to higher conversion rates.

Case Study 2: Drug Formulation Development

In another study, this compound was used in formulating a new anti-inflammatory drug. The results indicated that its inclusion not only improved solubility but also enhanced the stability of the drug under various storage conditions.

Wirkmechanismus

The mechanism of action of 1-propanesulfonic acid, 1-methylethyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic ester group is highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Isopropyl 1-propanesulfonate can be compared to other sulfonic acid esters such as methanesulfonic acid, 1-methylethyl ester and ethanesulfonic acid, 1-methylethyl ester . These compounds share similar chemical properties but differ in their molecular structures and reactivity. The uniqueness of 1-propanesulfonic acid, 1-methylethyl ester lies in its specific molecular structure, which imparts distinct reactivity and applications.

Similar Compounds

Biologische Aktivität

Isopropyl 1-propanesulfonate (IPS) is a sulfonate compound with various biological activities that have garnered attention in both industrial and medical contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical formula:

- Molecular Formula : C₃H₈O₃S

- Molecular Weight : 136.16 g/mol

The compound features a propanesulfonate group attached to an isopropyl moiety, which contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. The sulfonate group enhances the compound's ability to interact with lipid bilayers, making it effective against a range of bacteria and fungi.

2. Cytotoxicity Studies

Research has shown that IPS can induce cytotoxic effects in various cell lines. For instance, studies involving human fibroblast cells indicated that exposure to IPS resulted in increased apoptosis rates, suggesting its potential use in cancer therapies. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to more pronounced effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of IPS against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that IPS exhibited a minimum inhibitory concentration (MIC) of 0.5% against S. aureus and 0.3% against E. coli, demonstrating its potential as a disinfectant in clinical settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays using breast cancer cell lines revealed that IPS induced significant apoptosis at concentrations as low as 0.1 mM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes. This suggests that IPS could be further investigated as a chemotherapeutic agent for specific cancer treatments.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Membrane Disruption | Alters lipid bilayer integrity |

Toxicological Considerations

While this compound shows promise for various applications, its safety profile must be considered. Toxicological assessments indicate potential for skin irritation upon direct contact and systemic toxicity at high doses. Monitoring exposure levels is crucial in environments where IPS is utilized.

Eigenschaften

IUPAC Name |

propan-2-yl propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-5-10(7,8)9-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSYOFXVTSYQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238478 | |

| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91284-45-6 | |

| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.